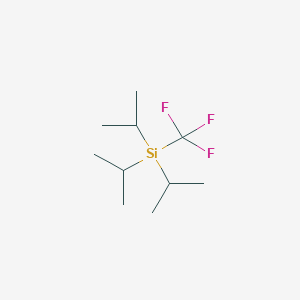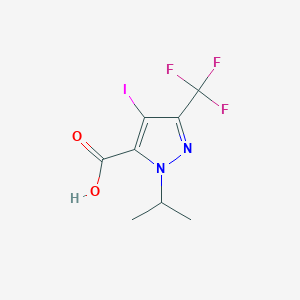
4-iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of an iodine atom, an isopropyl group, and a trifluoromethyl group attached to the pyrazole ring. It is used as a building block in various chemical syntheses and has applications in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent.
Addition of the Isopropyl Group: The isopropyl group can be added through an alkylation reaction using isopropyl halide.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening for reaction conditions, and employing catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyrazole-5-carboxylic acid derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole
- 4-iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 4-iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
4-iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific position of the carboxylic acid group on the pyrazole ring. This positional isomerism can lead to different chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C8H8F3IN2O2 |
|---|---|
Peso molecular |
348.06 g/mol |
Nombre IUPAC |
4-iodo-2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H8F3IN2O2/c1-3(2)14-5(7(15)16)4(12)6(13-14)8(9,10)11/h3H,1-2H3,(H,15,16) |
Clave InChI |
LODHTHUAKJGJFB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=C(C(=N1)C(F)(F)F)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


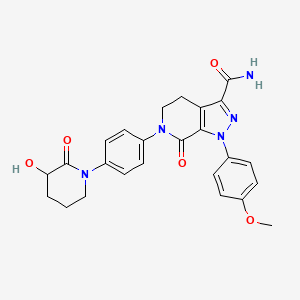
![2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran](/img/structure/B13428328.png)
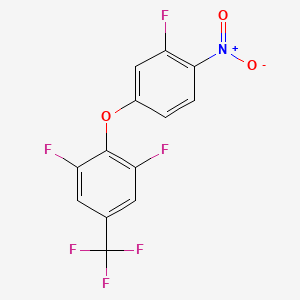
![(R)-1-(1-Benzylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13428338.png)
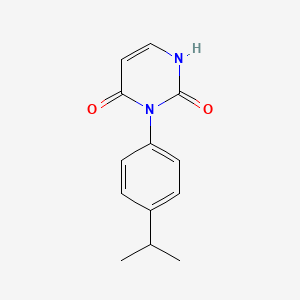
![(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-oxido-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13428353.png)
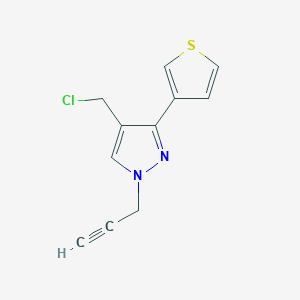
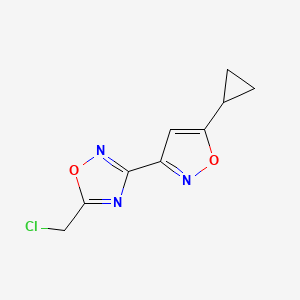
![N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B13428370.png)
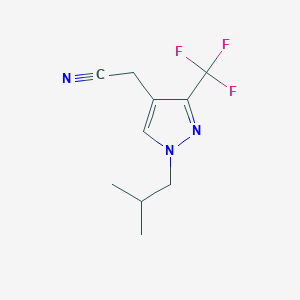
![3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B13428377.png)
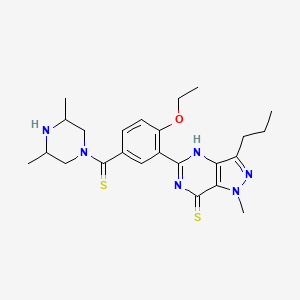
![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13428386.png)
